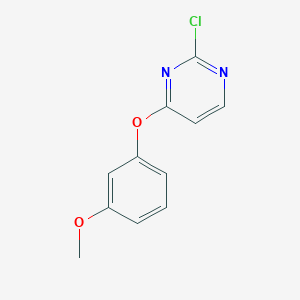

2-Chloro-4-(3-methoxyphenoxy)pyrimidine

描述

2-Chloro-4-(3-methoxyphenoxy)pyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 2-position and a 3-methoxyphenoxy group at the 4-position of the pyrimidine ring. This compound is primarily utilized as an intermediate in the synthesis of small-molecule anticancer drugs. The methoxy group on the phenyl ring enhances electron-donating properties, influencing reactivity and interaction with biological targets . Its structural versatility allows for further functionalization, making it a critical scaffold in medicinal chemistry.

Structure

2D Structure

属性

IUPAC Name |

2-chloro-4-(3-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZRVJGVPREYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methoxyphenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-methoxyphenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

化学反应分析

Types of Reactions

2-Chloro-4-(3-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts in the presence of boronic acids.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidines.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives of the original compound.

Coupling Reactions: Biaryl compounds.

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediate

2-Chloro-4-(3-methoxyphenoxy)pyrimidine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions, making it a valuable building block for developing new drugs. Notably, this compound has been linked to the synthesis of pyrimidine derivatives that exhibit anti-cancer properties. Research indicates that certain pyrimidine compounds can inhibit cell cycle kinases such as CDK2, CDK4, and CDK6, which are critical in cancer cell proliferation .

Enzyme Inhibition Studies

In biological research, this compound has been utilized to study enzyme inhibitors. For instance, it has shown promise in targeting essential kinases involved in malaria, such as PfGSK3 and PfPK6. In vitro assays demonstrated that derivatives of this compound can inhibit these kinases effectively, suggesting potential applications in treating drug-resistant malaria .

Materials Science

Development of New Materials

In materials science, this compound is used to develop new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength. This versatility makes it suitable for applications in coatings, polymers, and composites.

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 2-chloropyrimidine with 3-methoxyphenol in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). The reaction conditions often require elevated temperatures to facilitate the process .

Reactions and Derivatives

This compound can undergo various chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

- Coupling Reactions: Participates in coupling reactions like Suzuki-Miyaura coupling .

Anti-Cancer Activity

A notable study focused on the anti-cancer activity of pyrimidine derivatives highlighted the effectiveness of compounds similar to this compound against solid tumors and leukemias. The study demonstrated that these compounds could selectively inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-Malarial Research

Another research initiative aimed at combating malaria involved synthesizing derivatives of this compound. The results indicated that certain derivatives exhibited potent inhibitory activity against PfGSK3 and PfPK6 kinases, showcasing their potential as novel anti-malarial agents .

作用机制

The mechanism of action of 2-Chloro-4-(3-methoxyphenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological molecule being studied.

相似化合物的比较

Structural and Electronic Differences

Pyrimidine derivatives with varying substituents at the 4-position exhibit distinct electronic and steric effects, impacting their chemical reactivity and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison of Selected 2-Chloro-4-substituted Pyrimidines

Key Observations:

- Electron-donating groups (e.g., methoxy) stabilize the pyrimidine ring, reducing electrophilicity at the 2-chloro position, which may slow nucleophilic substitution reactions.

- Electron-withdrawing groups (e.g., nitro) increase the reactivity of the 2-chloro group, facilitating displacement reactions in drug synthesis .

- Heterocyclic substituents (e.g., triazole, furan) introduce hydrogen-bonding capabilities, enhancing interactions with biological targets .

Pharmacological Activity

The biological activity of pyrimidine derivatives varies significantly with substituents:

Anticancer Potential

- This compound: Acts as an intermediate for drugs targeting lung and colon cancers .

- 2-Chloro-4-(3-nitrophenoxy)pyrimidine: Demonstrates enhanced cytotoxicity due to nitro group’s electron-withdrawing effects, improving DNA interaction .

CNS and Anticonvulsant Activity

生物活性

2-Chloro-4-(3-methoxyphenoxy)pyrimidine (CAS No. 1208083-25-3) is a pyrimidine derivative that has gained attention in pharmacological research due to its diverse biological activities. This compound is particularly noted for its potential applications in cancer therapy and antibacterial treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways.

Target Interactions

- Kinase Inhibition : This compound has been shown to inhibit key kinases such as c-Met and VEGFR-2. These kinases play vital roles in cell proliferation and angiogenesis. Inhibition of c-Met disrupts the PI3K/AKT and MAPK/ERK signaling pathways, which are essential for cell survival and growth.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various microbial strains, including E. coli and S. aureus. The compound's mechanism involves disrupting essential metabolic pathways in bacterial cells .

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound across different cell lines and conditions.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values indicate potent activity with concentrations as low as 0.09 µM showing efficacy.

- A549 (lung cancer) : Similar potent activity was observed, with IC50 values around 0.03 µM.

- HCT116 (colon cancer) : The compound's effectiveness was also noted in this cell line, further supporting its potential as an anticancer agent .

Antibacterial Activity

Research has shown that this compound can inhibit bacterial growth effectively:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.5 to 256 µg/mL against various strains, indicating a broad spectrum of antibacterial activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cytotoxicity Studies : A study evaluating the cytotoxicity of pyrimidine derivatives reported that this compound exhibited a maximum cytotoxicity of approximately 67% at a concentration of 250 μM against specific cancer cell lines after 72 hours .

- Antimicrobial Efficacy : In a comparative study involving synthesized pyrimidines, this compound was among those showing the largest inhibition zones against S. aureus and E. coli, reinforcing its potential use in treating bacterial infections .

Research Findings Summary

| Biological Activity | Cell Line / Microbe | IC50 / MIC | Observations |

|---|---|---|---|

| Anticancer | MCF-7 | 0.09 µM | Significant cytotoxicity observed |

| Anticancer | A549 | 0.03 µM | Potent growth inhibition |

| Anticancer | HCT116 | <100 µM | Promising results for further research |

| Antibacterial | E. coli | Varies | Effective inhibition at varying concentrations |

| Antibacterial | S. aureus | Varies | Notable inhibition zones recorded |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-(3-methoxyphenoxy)pyrimidine, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key step involves substituting a chlorine atom at the 2-position of the pyrimidine ring with a 3-methoxyphenoxy group. Optimizing solvent polarity (e.g., using DMF or THF) and temperature (80–120°C) enhances nucleophilicity and reaction efficiency. Catalysts like palladium complexes may improve coupling reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): Resolves substituent positions (e.g., methoxy protons at ~3.8 ppm). Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z 263.05). X-ray crystallography: Reveals dihedral angles between the pyrimidine ring and methoxyphenoxy group, critical for understanding intermolecular interactions like C–H···π stacking . IR spectroscopy identifies functional groups (C–O stretch at ~1250 cm⁻¹). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety and waste management for this compound?

- Follow GHS guidelines: Use PPE (gloves, goggles) to avoid inhalation/skin contact. Waste must be segregated and stored in labeled containers for professional disposal. Avoid aqueous discharge due to potential environmental persistence. Safety protocols for halogenated pyrimidines recommend neutralization with dilute NaOH before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated derivatives?

- Dehalogenation often occurs under high-temperature or strongly basic conditions. To suppress this:

- Use mild bases (e.g., K₂CO₃ instead of NaOH).

- Employ inert atmospheres (N₂/Ar) to prevent oxidative side reactions.

- Monitor reaction progress in real-time via TLC or in-situ IR. Post-reaction quenching with acidic buffers (pH 5–6) stabilizes the product .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

- Use consistent cell lines (e.g., HEK293 for receptor binding assays).

- Validate compound solubility via dynamic light scattering (DLS).

- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based assays). Control for metabolite interference using CYP450 inhibitors .

Q. How does the compound’s structure-activity relationship (SAR) influence its interaction with kinase targets?

- The 3-methoxyphenoxy group enhances π-π stacking with hydrophobic kinase pockets (e.g., EGFR or VEGFR2). Chlorine at the 2-position increases electrophilicity, promoting covalent binding in some cases. Modulating the methoxy group’s position (e.g., 4-methoxy vs. 3-methoxy) alters selectivity. Computational docking (AutoDock Vina) paired with alanine scanning mutagenesis identifies critical binding residues .

Q. What in vivo models are suitable for evaluating its neuroprotective or antitumor efficacy?

- Neuroprotection: Use murine models of neuroinflammation (e.g., LPS-induced BV2 microglial activation) with biomarkers like TNF-α and IL-6. Administer via intracerebroventricular injection (dose: 5–10 mg/kg).

- Antitumor: Xenograft models (e.g., HCT-116 colorectal cancer) with oral dosing (20–50 mg/kg/day). Monitor tumor volume via caliper measurements and validate target engagement via Western blot (e.g., phospho-ERK levels) .

Methodological Considerations

- Data Reproducibility: Document solvent lot numbers and humidity levels, as hygroscopic solvents (e.g., DMSO) can alter reaction kinetics.

- Crystallization Optimization: Use solvent pairs (e.g., ethanol/water) to grow single crystals for X-ray studies. Slow cooling (0.5°C/min) improves crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。